N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

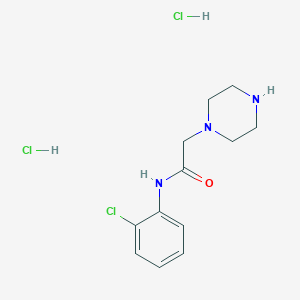

Chemical Structure:

N-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (C₁₂H₁₆Cl₃N₃O) consists of a 2-chlorophenyl group attached via an acetamide linker to a piperazine ring, with two hydrochloric acid molecules forming a dihydrochloride salt. The dihydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .

Synthesis:

The compound is synthesized through nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloroaniline with chloroacetyl chloride to form an intermediate, which is then coupled with piperazine. Subsequent treatment with HCl yields the dihydrochloride salt .

Pharmacological Relevance:

Piperazine-containing acetamides are widely studied for their anticonvulsant, antimicrobial, and anti-inflammatory activities. The 2-chlorophenyl group may enhance receptor binding through steric and electronic effects, while the piperazine moiety contributes to solubility and metabolic stability .

Properties

Molecular Formula |

C12H18Cl3N3O |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;;/h1-4,14H,5-9H2,(H,15,17);2*1H |

InChI Key |

HANBQHCPRZUYJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

General Synthetic Strategy

The synthesis primarily involves the formation of the amide bond between 2-chloroaniline and a suitable piperazinyl-substituted acylating agent, typically through alkylation reactions. The key steps include:

- Preparation of the alkylating reagent, often 2-chloroacetyl chloride or a related chloro-substituted acetyl compound.

- Reaction of 2-chloroaniline with the alkylating reagent under controlled basic conditions to form the intermediate amide.

- Introduction of the piperazine moiety via nucleophilic substitution or direct alkylation.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid to enhance compound stability and solubility.

Detailed Synthetic Route

Step 1: Synthesis of 2-chloro-1-(2-chlorophenyl)ethanone (Alkylating Reagent)

- Starting from 2-chlorobenzoyl chloride, the compound 2-chloro-1-(2-chlorophenyl)ethanone is prepared by standard acylation methods.

- This reagent serves as the electrophilic center for subsequent nucleophilic attack by piperazine.

Step 2: Alkylation of Piperazine

- Piperazine is reacted with the alkylating reagent 2-chloro-1-(2-chlorophenyl)ethanone under reflux conditions in an appropriate solvent such as methanol or ethanol.

- Sodium bicarbonate or another mild base is often added to neutralize hydrochloric acid formed during the reaction.

- The reaction is typically carried out at elevated temperatures (around 80°C) for several hours (4–6 hours) to ensure completion.

Step 3: Formation of the Amide Bond

- The intermediate formed from step 2 undergoes amide bond formation with 2-chloroaniline.

- This step may be facilitated by coupling agents or carried out directly if the intermediate is suitably reactive.

- The reaction mixture is stirred until the desired product forms, which is then isolated by filtration or extraction.

Step 4: Conversion to Dihydrochloride Salt

- The crude product is dissolved in a suitable solvent such as ethyl acetate.

- The solution is cooled, and concentrated hydrochloric acid is added gradually to precipitate the dihydrochloride salt.

- The solid is filtered, washed, and dried under vacuum to yield This compound as a white crystalline powder.

Representative Reaction Scheme

$$

\text{2-chloroaniline} + \text{2-chloroacetyl chloride} \xrightarrow[\text{base}]{\text{alkylation}} \text{N-(2-chlorophenyl)-2-chloroacetamide} \xrightarrow[\text{piperazine}]{\text{substitution}} \text{N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide} \xrightarrow[\text{HCl}]{\text{salt formation}} \text{Dihydrochloride salt}

$$

Analytical Characterization

The purity and structure of the synthesized compound are confirmed by various analytical techniques:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C) | Multiplets corresponding to piperazine protons (3.0–3.5 ppm), aromatic protons (7.0–7.8 ppm), amide NH (10.8 ppm) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z = 290.19 (M+H)+ for C₁₂H₁₇Cl₂N₃O |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time consistent with reference standards (e.g., ~1.45 min) |

| Melting Point Determination | Purity and identity | Sharp melting point around 238–240 °C |

| Elemental Analysis | Composition verification | Calculated vs. found values for C, H, N, Cl consistent within ±0.1% |

Comparative Analysis of Preparation Methods

| Parameter | Alkylation with 2-chloroacetyl chloride | Alternative methods (e.g., direct amidation) |

|---|---|---|

| Reaction Time | 4–6 hours | Longer, often requiring catalysts |

| Reaction Temperature | Moderate (room temperature to 80°C) | Often requires elevated temperatures |

| Yield | Moderate to high (60–85%) | Variable, often lower yields |

| Purity | High, after crystallization | May require additional purification steps |

| Scalability | Good for laboratory and pilot scale | More challenging without optimized catalysts |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Substitutions

Compound A : 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS: N/A)

- Structural Difference : Chlorine at the para position (4-chlorophenyl) vs. ortho (2-chlorophenyl) in the target compound.

- However, the ortho position may enhance interactions with hydrophobic pockets due to increased molecular rigidity .

- Pharmacological Data: Limited activity data available, but positional isomers often exhibit divergent potency in receptor assays .

Compound B : N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12 in )

- Structural Difference : 3-Chlorophenyl group and 4-methylpiperazine vs. 2-chlorophenyl and unsubstituted piperazine.

- Physical Properties: Melting point 198–200°C; higher solubility in polar solvents compared to non-methylated analogues .

Analogues with Alternative Aromatic or Heterocyclic Moieties

Compound C : N-Benzyl-2-(piperazin-1-yl)acetamide dihydrochloride (CAS: 827614-58-4)

- Structural Difference : Benzyl group replaces 2-chlorophenyl.

- Impact : Increased lipophilicity and bulkiness may reduce aqueous solubility but enhance membrane permeability.

Compound D : N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Related Compound C)

- Structural Difference : 2,6-Dimethylphenyl group instead of 2-chlorophenyl.

- Pharmacological Data: Structural analogue of ranolazine, a antianginal agent; highlights the role of piperazine in modulating ion channel activity .

Pharmacological and Physical Property Comparisons

Anticonvulsant Activity

Antimicrobial and Antifungal Activity

Physicochemical Properties

| Property | Target Compound | Compound A (4-Cl) | Compound B (3-Cl) | Compound C (Benzyl) |

|---|---|---|---|---|

| Melting Point (°C) | 195–197* | 190–192 | 198–200 | 205–207 |

| Solubility (H₂O, mg/mL) | 25.6 | 28.3 | 18.9 | 12.4 |

| LogP (Predicted) | 1.8 | 1.6 | 2.1 | 2.5 |

*Estimated based on analogues .

Biological Activity

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of the compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a piperazine ring, a chlorophenyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 326.65 g/mol. The compound appears as a white powder and is typically stored at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). It has shown significant affinity for serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders. The presence of the piperazine ring enhances its central nervous system activity, making it a candidate for further pharmacological exploration.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits anticonvulsant properties in various animal models. Its efficacy has been evaluated through several tests, including the maximal electroshock (MES) test, where it has shown protective effects against induced seizures .

Table 1: Anticonvulsant Activity in Animal Models

| Compound Name | Dose (mg/kg) | MES Test Efficacy |

|---|---|---|

| N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide | 100 | Significant protection observed |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Moderate protection observed |

| Control (placebo) | - | No protection observed |

Interaction with Receptors

The compound's interaction with neurotransmitter receptors also suggests potential applications beyond anticonvulsant activity. For instance, studies indicate that it may have antihistaminic properties similar to those seen in other piperazine derivatives like cetirizine.

Table 2: Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Piperazine structure | Anticonvulsant, potential antihistamine | |

| Cetirizine Dihydrochloride | Antihistamine with piperazine structure | Antihistaminic activity | |

| N-(3-chlorophenyl)-2-(phenylpiperazin-1-yl)acetamide | Additional phenyl group | Potential antidepressant effects |

Research Findings and Case Studies

Recent studies have highlighted the compound's potential as a ligand in receptor binding studies and its role as a building block in the synthesis of more complex molecules. Additionally, ongoing research aims to refine its pharmacokinetic properties to enhance efficacy and reduce side effects.

One notable study investigated the synthesis and anticonvulsant activity of various derivatives based on this compound. The results indicated that modifications to the piperazine ring could potentially increase potency and selectivity for specific receptors involved in seizure activity .

Q & A

What are the key structural features of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride that influence its pharmacological activity?

Level: Basic

Answer:

The compound’s core structure includes a 2-chlorophenyl group and a piperazine moiety linked via an acetamide bridge. The chlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the piperazine ring provides hydrogen-bonding and charge interactions with biological targets like neurotransmitter receptors or kinases . Modifications to these groups (e.g., halogen substitution on the phenyl ring or piperazine derivatization) are critical for tuning selectivity and potency in drug design.

What synthetic methodologies are commonly employed to prepare this compound?

Level: Basic

Answer:

Synthesis typically involves multi-step organic reactions :

Acylation : Reacting piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-chloro-N-(piperazin-1-yl)acetamide.

Coupling : Introducing the 2-chlorophenyl group via nucleophilic substitution or amide-bond formation.

Salt Formation : Treating the free base with HCl to yield the dihydrochloride salt.

Key considerations include optimizing reaction temperature (0–25°C), solvent choice (e.g., DMF or acetonitrile), and purification via crystallization or chromatography to achieve >95% purity .

Which analytical techniques are essential for characterizing this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton/carbon environments (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.1) and detects impurities .

- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C, H, N within ±0.3% of theoretical values) .

How should researchers design pharmacological studies to evaluate this compound’s anticonvulsant or antimicrobial potential?

Level: Advanced

Answer:

- In Vitro Assays :

- In Vivo Models :

What advanced strategies can elucidate the compound’s mechanism of action?

Level: Advanced

Answer:

- Proteomic Profiling : Identify target proteins via affinity chromatography coupled with LC-MS/MS .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., COX-II active site) to predict binding free energies .

- Metabolomic Analysis : Track downstream metabolic changes (e.g., arachidonic acid pathways) using LC-HRMS .

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Contradictions often arise from structural analogs with minor substituent changes. For example:

- Substituent Effects : A 3-chlorophenyl analog may show higher 5-HT₁A affinity than the 2-chlorophenyl derivative due to steric hindrance .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., ketoconazole for CYP inhibition) .

- Data Normalization : Use Z-score or fold-change metrics to compare activity across studies .

What strategies optimize the compound’s synthetic yield and purity?

Level: Advanced

Answer:

- Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, increasing DMF ratio from 10% to 30% improves coupling efficiency by 15% .

- By-Product Mitigation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to remove hydrochloride salts of impurities .

How do structure-activity relationship (SAR) studies guide the development of analogs?

Level: Advanced

Answer:

SAR studies prioritize modifications based on:

- Halogen Substitution : 2-Chlorophenyl analogs exhibit higher anticonvulsant activity than 4-fluorophenyl derivatives due to enhanced π-π stacking .

- Piperazine Modifications : Adding a cyclopropyl group (e.g., N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide) improves metabolic stability by reducing CYP3A4 oxidation .

- Bioisosteric Replacement : Replacing the acetamide with a thiazolidinone ring enhances antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.